4-Azidosulfanilamide

Description

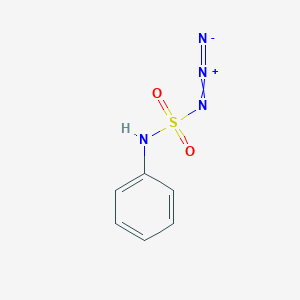

Structure

3D Structure

Properties

IUPAC Name |

(azidosulfonylamino)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c7-9-10-13(11,12)8-6-4-2-1-3-5-6/h1-5,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQISNIJNRZJCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158751 | |

| Record name | 4-Azidosulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13449-19-9 | |

| Record name | 4-Azidosulfanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013449199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidosulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Azidosulfanilamide and Its Structural Analogues

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. In the case of 4-azidosulfanilamide and its derivatives, IR spectra provide key information.

The N-H stretching vibrations of the sulfonamide group typically appear in the range of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric). The presence of the sulfonyl group (SO₂) is confirmed by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are observed in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. The S-N stretching vibration is found in the region of 924–906 cm⁻¹. For derivatives containing a triazole ring, a characteristic =C-H stretching vibration is also observed. The successful synthesis of chalcone (B49325) derivatives is often confirmed by the presence of a C=O stretching band.

Table 1: Characteristic IR Absorption Bands for Synthesized Sulfonamide Derivatives

| Derivative | IR Absorption Bands (ν, cm⁻¹) | Reference |

| 4-(4-((1H-indol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 3366 (NH₂), 3146 (=C-H), 1312 and 1155 (S=O) | |

| 4-(4-((1,3-Dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 3467 (NH₂), 3252 (=C-H), 1716 (C=O), 1314 and 1155 (S=O) | |

| 4-(4-((10H-phenothiazin-10-yl)methyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 3361 (NH₂), 3062 (=C-H), 1320 and 1156 (S=O) | |

| 4-(4-((9H-Carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 3317 (NH₂), 3099 (=C-H), 1315 and 1155 (S=O) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is one of the most powerful tools for elucidating the detailed structure of organic molecules. It provides information on the chemical environment of individual hydrogen and carbon atoms.

In ¹H NMR spectra of sulfanilamide (B372717) derivatives, the chemical shifts of aromatic protons are influenced by the nature and position of substituents on the phenyl ring. The protons of the sulfonamide NH₂ group typically appear as a singlet. For derivatives containing additional structural motifs, characteristic signals are observed. For example, in triazole derivatives, the proton of the triazole ring (=C-H) and the methylene (B1212753) protons (N-CH₂) appear at distinct chemical shifts.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring and any substituent groups are recorded, allowing for a complete structural assignment.

Table 2: ¹H and ¹³C NMR Data for Selected Sulfonamide Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-(4-((1,3-Dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | 4.92 (2H, s, N-CH₂), 7.50 (2H, s, -NH₂), 7.80-7.95 (4H, m), 7.94-7.97 (2H, d), 8.05-8.08 (2H, d), 8.89 (1H, s, triazole ring =C-H) | 168.05, 144.7, 144.4, 135.4, 135.2, 132.3, 128.0, 124.0, 123.9, 120.8, 33.6 |

|

Photochemical Transformations of the Azido (B1232118) Moiety

The azido group of 4-azidosulfanilamide is photosensitive and undergoes characteristic transformations upon exposure to ultraviolet (UV) light. These photochemical reactions are central to its application in areas such as photoaffinity labeling.

Upon absorption of UV radiation, typically at wavelengths less than 300 nm, the aryl azide (B81097) moiety of 4-azidosulfanilamide undergoes photolysis to extrude a molecule of dinitrogen (N₂). This process generates a highly reactive and electron-deficient intermediate known as a nitrene. The resulting 4-sulfonamidophenylnitrene is the key species responsible for the subsequent chemical reactions.

Aryl nitrenes can exist in two electronic spin states: a singlet state and a triplet state. The singlet nitrene is initially formed upon photolysis and is characterized by a pair of electrons in one of its non-bonding orbitals. It is highly reactive and can undergo a variety of concerted reactions. The singlet nitrene can also undergo intersystem crossing to the more stable triplet state, which has two unpaired electrons and behaves as a diradical. The triplet nitrene is generally less reactive than the singlet state and undergoes stepwise radical-type reactions. The reactivity of the nitrene intermediate is a critical factor in the utility of 4-azidosulfanilamide as a photoaffinity label.

Photolytic Activation: The most direct method for activating the azido group in 4-azidosulfanilamide is through direct photolysis. This involves irradiating the compound with UV light of an appropriate wavelength to induce the electronic transition that leads to the cleavage of the N-N₂ bond and the formation of the nitrene intermediate. The efficiency of this process is dependent on the quantum yield of the photoreaction.

Photocatalytic Activation: In addition to direct photolysis, the activation of the azido group can, in principle, be achieved through photocatalysis. This approach utilizes a photocatalyst that absorbs light and then transfers energy to the azide, inducing its decomposition. This can allow for the use of lower-energy visible light, which can be advantageous in biological systems to minimize photodamage. For example, photosensitized reactions can proceed via Dexter energy transfer. nih.gov While specific examples of photocatalytic activation of 4-azidosulfanilamide are not extensively documented, the general principles of photocatalysis are applicable. nih.gov

The highly reactive nitrene generated from the photoactivation of 4-azidosulfanilamide is capable of undergoing a variety of reactions that result in the formation of stable covalent bonds with other molecules. This property is the basis for its use in photo-induced crosslinking applications, particularly in the study of biological systems. nih.govresearchgate.net The primary reactions of the nitrene intermediate that lead to crosslinking include:

C-H Insertion: The nitrene can insert into carbon-hydrogen bonds of neighboring molecules, forming a new N-C bond.

Addition to Double Bonds: The nitrene can add to carbon-carbon double bonds to form aziridine rings.

Reaction with Nucleophiles: The electrophilic nitrene can react with nucleophilic groups present in biomolecules, such as amines and thiols.

These non-specific insertion and addition reactions allow 4-azidosulfanilamide, when used as a photoaffinity label, to covalently bind to its target biomolecule upon photoirradiation. nih.gov This "traps" the interaction and allows for the identification of the binding partners. nih.gov

Azidoaryl compounds, due to their electronic properties, have been explored in the context of radiopotentiation. Radiosensitizers are compounds that increase the susceptibility of tumor cells to radiation therapy. One of the proposed mechanisms for radiosensitization involves the interaction of the sensitizer with the products of water radiolysis generated by ionizing radiation. These reactive species, such as prehydrated electrons, can be captured by electron-affinic compounds. While specific studies on 4-azidosulfanilamide as a radiopotentiator are limited, the general principle suggests that azidoaryl compounds could act as electron transfer promoters, transiently stabilizing an electron before it is transferred to cause bond breakage, potentially in DNA.

Bioorthogonal Click Chemistry Applications of the Azide Group

The azide functional group is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes. The azide group is particularly well-suited for this purpose due to its small size, stability in biological media, and specific reactivity in "click" reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction. wikipedia.org It involves the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. This reaction is highly efficient, specific, and can be conducted under mild, aqueous conditions, making it ideal for bioconjugation. nih.govmdpi.com

In the context of 4-azidosulfanilamide, the azide group can react with a molecule containing a terminal alkyne in the presence of a copper(I) catalyst. This allows for the covalent attachment of 4-azidosulfanilamide to a wide range of substrates, including peptides, proteins, and other biomolecules that have been functionalized with an alkyne group. mdpi.com The copper(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. wikipedia.org

The CuAAC reaction is a powerful tool for creating novel conjugates of 4-azidosulfanilamide for various applications in medicinal chemistry and chemical biology. The resulting triazole linker is highly stable and does not perturb the biological activity of the conjugated molecules. nih.gov

Table 1: Representative Components for a Typical CuAAC Reaction

| Component | Role | Typical Concentration |

| 4-Azidosulfanilamide | Azide-containing reactant | 1 equivalent |

| Alkyne-functionalized molecule | Alkyne-containing reactant | 1 - 1.2 equivalents |

| Copper(II) Sulfate (CuSO₄) | Catalyst precursor | 1 - 10 mol% |

| Sodium Ascorbate | Reducing agent | 5 - 50 mol% |

| Solvent | Reaction medium | Water, t-BuOH/H₂O, DMF |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azidosulfanilamide Probes

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems. magtech.com.cnrsc.org The reaction's driving force comes from the high ring strain of a cyclic alkyne, which lowers the activation energy for the [3+2] cycloaddition with an azide. magtech.com.cnnih.gov

The reactivity in SPAAC is primarily dictated by the structure of the strained alkyne. The goal in designing these alkynes is to maximize the ring strain without compromising the compound's stability. magtech.com.cnuoregon.edu Greater ring strain leads to a deformation of the alkyne from its ideal linear geometry, making it more closely resemble the bent transition state of the cycloaddition, thereby increasing the reaction rate. nih.govnih.gov

Key classes of strained alkynes include:

Cyclooctynes: This is the most common class of strained alkynes used in SPAAC. acs.org

Dibenzocyclooctynes (DIBO, DBCO): Fusing benzene rings to the cyclooctyne core increases strain and, consequently, reactivity. wikipedia.org

Biarylazacyclooctynone (BARAC): These compounds exhibit exceptional reaction kinetics. acs.org

Bicyclo[6.1.0]nonyne (BCN): This bicyclic alkyne offers a good balance of high reactivity and stability. nih.govacs.org

Difluorinated Cyclooctynes (DIFO): The inclusion of electron-withdrawing fluorine atoms can further enhance reactivity. magtech.com.cn

The choice of a strained alkyne partner for use with a 4-azidosulfanilamide probe involves a trade-off between reactivity and stability, as highly reactive alkynes can sometimes be unstable or prone to side reactions. magtech.com.cnuoregon.edu

SPAAC reactions are characterized by their biocompatibility and favorable kinetics for in vivo applications. vectorlabs.com

Reaction Kinetics: The reaction rates of SPAAC are highly dependent on the specific strained alkyne used. While generally slower than the fastest CuAAC reactions, the rates are sufficient for effective labeling in biological systems at low concentrations. acs.org The electronic nature of the azide can also play a role; aryl azides with electron-withdrawing groups can exhibit accelerated reaction rates with certain strained alkynes like BCN. nih.gov Second-order rate constants for SPAAC reactions vary over several orders of magnitude, depending on the reactants.

| Strained Alkyne Partner | Abbreviation | Typical Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| Dibenzocyclooctyne | DBCO/DIBO | ~0.1 - 1.0 |

| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 1.0 |

| Biarylazacyclooctynone | BARAC | >1.0 |

| Difluorinated Cyclooctyne | DIFO | ~0.5 - 1.5 |

Note: Rate constants are approximate and can vary based on solvent and specific substitutions. Data compiled from multiple sources to show relative reactivity trends. magtech.com.cnnih.govacs.orgnih.govrsc.org

Biological Compatibility: The primary advantage of SPAAC is its bioorthogonality. The reaction is catalyst-free, avoiding the cellular toxicity associated with copper. vectorlabs.comresearchgate.net The azide and strained alkyne functional groups are largely inert to the vast array of functional groups present in biological systems, such as amines and hydroxyls, ensuring high specificity with minimal off-target reactions. vectorlabs.com This allows for the labeling of azide-modified biomolecules (using probes like 4-azidosulfanilamide) in their native environment, including within living cells and organisms.

Staudinger Ligation with Azidosulfanilamide Derivatives

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from the reaction of an azide with a specifically engineered triarylphosphine. sigmaaldrich.comthermofisher.com The classic Staudinger reaction involves the reaction of an azide with a phosphine to produce an aza-ylide intermediate, which is then typically hydrolyzed in water to yield an amine and a phosphine oxide. wikipedia.orgorganic-chemistry.org

The Staudinger ligation modifies this process by incorporating an electrophilic trap (commonly a methyl ester) ortho to the phosphorus atom on one of the aryl rings. sigmaaldrich.com After the initial formation of the aza-ylide, the trap undergoes a rapid intramolecular reaction, leading to a stable amide bond and eliminating the phosphine oxide as a byproduct. sigmaaldrich.comwikipedia.org This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for biological applications. sigmaaldrich.comsemanticscholar.org

The reactivity of the Staudinger reaction can be influenced by the electronics of both the azide and the phosphine. For aryl azides like 4-azidosulfanilamide, the presence of electron-withdrawing groups can lower the LUMO of the azide, potentially accelerating the initial nucleophilic attack by the phosphine. nih.gov Studies with perfluoroaryl azides have shown that electron-deficient aromatic azides can undergo significantly faster Staudinger reactions. nih.govnih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions with Azide Analogues

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is one of the fastest bioorthogonal reactions known. nih.govcreative-biolabs.com It involves a [4+2] cycloaddition between an electron-poor diene and an electron-rich or strained dienophile. mdpi.comrsc.org In the context of bioorthogonal chemistry, the most common dienes used are nitrogen-rich heterocycles, particularly 1,2,4,5-tetrazines, which can be considered analogues of the azide's nitrogen-rich character. sci-hub.stresearchgate.net The dienophiles are typically strained alkenes, such as trans-cyclooctenes (TCO) or norbornenes, or other electron-rich alkenes. enamine.netrsc.org

The reaction mechanism proceeds via a [4+2] cycloaddition, followed by a rapid retro-Diels-Alder reaction that releases dinitrogen (N₂), forming a stable dihydropyridazine product. rsc.org This irreversible release of nitrogen gas provides a strong thermodynamic driving force for the reaction. rsc.org

The key features of the IEDDA reaction include:

Extremely Fast Kinetics: Second-order rate constants can be as high as 10³ to 10⁶ M⁻¹s⁻¹, allowing for rapid labeling even at very low concentrations. nih.govsci-hub.st

Biocompatibility: The reaction is catalyst-free and proceeds cleanly under physiological conditions. creative-biolabs.commdpi.com

Tunability: The reaction rate can be tuned by modifying the electronic substituents on both the tetrazine (diene) and the dienophile. Electron-withdrawing groups on the tetrazine generally increase the reaction rate. rsc.org

While 4-azidosulfanilamide itself does not directly participate in this reaction, the principles of IEDDA are crucial in bioorthogonal labeling strategies where a target might be functionalized with a strained alkene to react with a tetrazine-bearing probe, or vice versa.

Chemoselective Reactions Beyond Click Chemistry

While 4-azidosulfanilamide is a valuable building block in click chemistry, its azide moiety also participates in a range of other chemoselective transformations. These reactions offer alternative pathways for the functionalization of the molecule, often proceeding under mild conditions and with high specificity for the azido group, leaving the sulfonamide portion intact. A prominent example of such a reaction is the Staudinger reaction and the subsequent aza-Wittig reaction, which provide a powerful means of converting the azide into an amine or an imine, respectively.

The Staudinger reaction involves the treatment of 4-azidosulfanilamide with a phosphine, typically triphenylphosphine (PPh₃). wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction is highly selective for the azide functional group and is generally compatible with a wide array of other functional groups, including sulfonamides. nih.govnih.gov The reaction proceeds through the initial nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. This is followed by the formation of a four-membered ring intermediate which then extrudes dinitrogen gas (N₂) to yield a stable iminophosphorane. wikipedia.orgalfa-chemistry.com

The resulting iminophosphorane is a versatile intermediate. It can be hydrolyzed in the presence of water to produce 4-aminosulfanilamide (sulfanilamide) and triphenylphosphine oxide. This two-step process, known as the Staudinger reduction, provides a mild method for the reduction of the azide to a primary amine. wikipedia.orgalfa-chemistry.com

Alternatively, the iminophosphorane can undergo the aza-Wittig reaction if a carbonyl compound is present. In this case, the iminophosphorane reacts with an aldehyde or ketone to form an imine and triphenylphosphine oxide. This pathway allows for the direct and chemoselective formation of a new carbon-nitrogen double bond at the position of the original azide.

The chemoselectivity of these reactions is a key feature, as the sulfonamide group in 4-azidosulfanilamide is typically unreactive under the conditions required for the Staudinger and aza-Wittig reactions. This allows for the precise modification of the azido end of the molecule without affecting the sulfonamide functionality.

Below is a data table summarizing the typical transformations of 4-azidosulfanilamide via the Staudinger reaction.

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| 4-Azidosulfanilamide | 1. Triphenylphosphine (PPh₃)2. Water (H₂O) | 4-Aminosulfanilamide, Triphenylphosphine oxide, Nitrogen (N₂) | Staudinger Reduction |

| 4-Azidosulfanilamide | 1. Triphenylphosphine (PPh₃)2. Aldehyde (RCHO) | N-(4-sulfamoylphenyl)imine, Triphenylphosphine oxide, Nitrogen (N₂) | Aza-Wittig Reaction |

| 4-Azidosulfanilamide | 1. Triphenylphosphine (PPh₃)2. Ketone (R₂CO) | N-(4-sulfamoylphenyl)imine, Triphenylphosphine oxide, Nitrogen (N₂) | Aza-Wittig Reaction |

Detailed Research Findings:

The mechanism of the Staudinger reaction is well-established and proceeds via a phosphazide intermediate. nih.gov The initial step is the nucleophilic addition of the phosphine to the terminal nitrogen of the azide. wikipedia.org This is followed by an intramolecular cyclization to form a four-membered ring, which then undergoes a retro-[2+2] cycloaddition to release dinitrogen gas, a thermodynamically highly favorable process, and form the iminophosphorane. alfa-chemistry.com The stability of the iminophosphorane derived from an aryl azide allows for its isolation or in situ trapping with an electrophile, such as a carbonyl compound in the aza-Wittig reaction. wikipedia.org

Research has shown that the Staudinger reduction is a highly efficient and chemoselective method for converting aryl azides to primary amines. The reaction conditions are mild, typically involving stirring the azide with a slight excess of phosphine in a solvent like THF or diethyl ether, followed by the addition of water. The inertness of the sulfonamide group under these conditions makes the Staudinger reduction a valuable tool in the synthesis of complex molecules containing this functional motif.

Scope and Significance of 4 Azidosulfanilamide in Advanced Chemical Synthesis and Bioorthogonal Applications

The significance of 4-azidosulfanilamide in modern research lies in the combination of its two key components: the sulfanilamide (B372717) core and the azide (B81097) functional group. This structure allows it to serve as a versatile building block and probe in advanced chemical synthesis and bioorthogonal studies.

The azide group on the 4-position of the sulfanilamide ring makes the molecule a prime candidate for bioorthogonal reactions. It can be readily "clicked" onto molecules containing an alkyne group via either CuAAC or SPAAC, enabling a variety of applications:

Bioconjugation: 4-Azidosulfanilamide can be used to link the sulfanilamide scaffold to other molecules, such as fluorescent dyes, biotin (B1667282) tags, or larger biomolecules. wikipedia.org This is valuable for creating probes to study the interactions of sulfonamides with their biological targets.

Drug Delivery and Targeting: By incorporating 4-azidosulfanilamide into a larger molecular system, the azide can be used as a handle to attach targeting ligands or drug delivery vehicles. mdpi.com

Photoaffinity Labeling: Aryl azides, like 4-azidosulfanilamide, can function as photoaffinity labels. nih.gov Upon exposure to UV light, the azide group can form a highly reactive nitrene intermediate that can covalently bind to nearby molecules, such as the active site of an enzyme. This allows for the identification and characterization of binding partners.

The sulfanilamide portion of the molecule provides a biologically relevant scaffold. While its primary historical role was as an antibiotic, the sulfonamide group is present in a wide range of modern drugs with diverse therapeutic actions. researchgate.netinterchim.fr This makes 4-azidosulfanilamide a useful starting point for the synthesis of novel therapeutic agents and chemical probes to investigate biological systems where the sulfonamide moiety is recognized.

Interactive Data Table: Key Reactions in Azide-Based Chemistry

| Reaction Name | Reactants | Catalyst | Key Feature |

| Staudinger Ligation | Azide, Triarylphosphine | None | Forms a stable amide bond; bioorthogonal. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) | Highly efficient and specific "click" reaction. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne | None | Copper-free "click" reaction, ideal for live-cell imaging. |

Advanced Applications in Chemical Biology and Medicinal Chemistry Research

Development of 4-Azidosulfanilamide as a Chemical Probe

4-Azidosulfanilamide has emerged as a powerful chemical probe due to the strategic combination of a sulfonamide group, a well-established pharmacophore for a specific class of enzymes, and a chemically versatile azide (B81097) group. This dual functionality allows it to be directed to particular active sites and subsequently used for a variety of bioconjugation and labeling applications.

The rational design of probes like 4-azidosulfanilamide is rooted in established principles of medicinal chemistry. nih.gov The sulfonamide moiety is a known zinc-binding group, making it an effective inhibitor of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs). nih.govmdpi.com The primary sulfonamide group (—SO₂NH₂) coordinates directly to the zinc ion in the active site of CAs, mimicking the transition state of the enzyme's natural substrate, carbon dioxide. nih.govnih.gov This specific interaction forms the basis for its use as a targeting ligand.

The incorporation of an azide (-N₃) group onto the sulfanilamide (B372717) scaffold transforms it from a simple inhibitor into a versatile chemical biology tool. The azide group is a key component in bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." rsc.orgacs.org This reaction allows for the efficient and specific covalent linkage of the azide-tagged probe to a molecule containing a terminal alkyne. The rational design, therefore, involves leveraging the high affinity of the sulfonamide for CAs to deliver the azide tag to a specific protein target, enabling subsequent conjugation with reporter molecules like fluorophores or biotin (B1667282) for detection and isolation. researchgate.netrsc.org

4-Azidosulfanilamide is particularly well-suited for site-directed labeling through a technique known as photoaffinity labeling. nih.govmdpi.com The aryl azide group is photo-reactive; upon irradiation with ultraviolet (UV) light, it extrudes dinitrogen gas (N₂) to generate a highly reactive and short-lived nitrene intermediate. researchgate.net

This nitrene can insert into various chemical bonds, including C-H and N-H bonds of amino acid residues, in its immediate vicinity, forming a stable covalent bond. nih.gov Because the sulfonamide portion of the molecule directs the probe to the active site of a target enzyme like carbonic anhydrase, the photo-generated nitrene reacts with amino acid residues within or near this binding pocket. This results in the site-directed, covalent labeling of the target protein, providing valuable information about ligand-protein interactions and the structure of the binding site. nih.govnih.gov This strategy allows for the irreversible trapping and subsequent identification of proteins that interact with the sulfonamide pharmacophore. nih.gov

Table 1: Comparison of Photoaffinity Labeling Groups

| Photoreactive Group | Size | Key Advantages | Key Limitations |

|---|---|---|---|

| Aryl Azide | Small | Straightforward synthesis; efficient photolysis. mdpi.comnih.gov | Potential for rearrangement; longer irradiation times may be needed. |

| Benzophenone | Large | High labeling efficiency; can be repeatedly excited. mdpi.comnih.gov | Larger size can perturb binding interactions. nih.gov |

| Diazirine | Smallest | Very small size minimizes steric hindrance; highly reactive carbene intermediate. mdpi.com | Can be synthetically challenging to incorporate. mdpi.com |

The azide functional group is a powerful tool for high-throughput screening (HTS) of potential enzyme inhibitors. rsc.orgnih.gov An HTS campaign can be designed where a library of diverse molecular fragments, each containing an alkyne group, is screened for its ability to bind to a target enzyme in the presence of an azide-tagged probe like 4-azidosulfanilamide. researchgate.netnih.gov

In this "in situ click chemistry" approach, the enzyme acts as a template. If both the azide probe (e.g., 4-azidosulfanilamide) and an alkyne-fragment bind to adjacent sites on the enzyme surface, their effective molarity increases, accelerating the CuAAC reaction between them. This results in the formation of a high-affinity bidentate inhibitor, which can be detected by monitoring the loss of enzyme activity. This method allows for the rapid screening of large compound libraries to identify novel inhibitor scaffolds. rsc.orgnih.gov Libraries containing hundreds or thousands of azide-containing building blocks can be synthesized and screened efficiently, accelerating the early stages of drug discovery. rsc.orgresearchgate.net

Functional Interrogation of Biological Systems

Beyond its development as a probe, 4-azidosulfanilamide is instrumental in the functional analysis of biological systems, enabling researchers to label, profile, and identify target proteins within their native cellular environment.

4-Azidosulfanilamide serves as a key reagent in Activity-Based Protein Profiling (ABPP), a chemoproteomic strategy used to study enzyme function directly in complex biological samples. The general workflow involves two key steps: labeling and detection.

First, a biological system (e.g., cell lysate or live cells) is treated with the 4-azidosulfanilamide probe. The probe's sulfonamide moiety directs it to the active sites of target proteins, such as various carbonic anhydrase isoforms. nih.govnih.gov Covalent attachment is then achieved, typically through photoaffinity labeling as described previously.

Following the labeling event, the azide handle is used for detection. A reporter tag containing a terminal alkyne, such as a fluorescent dye (e.g., rhodamine-alkyne) or an enrichment handle (e.g., biotin-alkyne), is appended to the probe-labeled protein via click chemistry. nih.gov This allows for:

Visualization: Fluorescently tagged proteins can be visualized by in-gel fluorescence scanning, providing a profile of the labeled proteins based on their molecular weight.

Enrichment: Biotin-tagged proteins can be captured and enriched using streptavidin-coated beads, separating them from the rest of the proteome for further analysis. nih.gov

This methodology enables the profiling of specific enzyme families and can be used to assess the selectivity of potential drug candidates by observing which proteins are labeled. nih.gov

Table 2: Inhibition Constants (Kᵢ) of Sulfonamide-Triazole Hybrids Against Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Hybrid 6d | 18.8 | >10000 | 85.6 | 103.4 |

| Hybrid 6e | 50.4 | 8650 | 98.9 | 115.8 |

| Hybrid 6f | 110.5 | 658.3 | 68.7 | 41.9 |

| Hybrid 6m | 125.4 | 789.4 | 75.4 | 15.6 |

| Hybrid 6o | 158.2 | 895.4 | 78.5 | 10.0 |

| Hybrid 6q | 38.3 | >10000 | 95.4 | 105.8 |

Data adapted from studies on benzenesulfonamide-1,2,3-triazole hybrids, demonstrating the potency and selectivity of this compound class. nih.gov

A primary goal of using chemical probes is to identify the specific protein targets of a bioactive small molecule within a complex proteome. The strategy of labeling proteins with 4-azidosulfanilamide, followed by biotin-tagging and streptavidin enrichment, is a powerful method for identifying endogenous protein targets. nih.gov

Once the biotin-tagged proteins are isolated, they are typically digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating spectra that can be matched to protein sequence databases. This allows for the confident identification of the proteins that were covalently labeled by the 4-azidosulfanilamide probe. nih.govnih.gov This workflow is crucial for validating drug targets, discovering previously unknown off-target effects, and gaining a deeper understanding of the mechanism of action of sulfonamide-based compounds in a physiological context. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Azidosulfanilamide |

| 4-nitrophenyl acetate |

| Acetazolamide |

| Benzolamide |

| Biotin |

| Carbon Dioxide |

| Chlorzolamide |

| Ethoxzolamide |

| Methazolamide |

| Rhodamine |

| Sulfanilamide |

Glycan Imaging and Metabolic Engineering with Azide-Based Reporters

Metabolic glycan engineering (MGE) is a technique that allows for the visualization and study of glycans, the complex sugar structures on cell surfaces. uni-konstanz.denih.gov This method relies on introducing a small, bioorthogonal chemical group—the azide—into cellular glycans. nih.gov

The process begins by providing cells with an unnatural sugar precursor that has been modified to contain an azide group, such as N-azidoacetylmannosamine (ManNAz). researchgate.net The cell's metabolic machinery processes this azido-sugar and incorporates it into newly synthesized glycoconjugates on the cell surface. uni-konstanz.dersc.org The azide group acts as a chemical "handle," which is inert to the vast majority of biological molecules but can be selectively targeted with an external probe. nih.gov

For imaging purposes, a fluorescent molecule attached to a complementary reactive group (e.g., an alkyne) is introduced. Through a highly specific bioorthogonal reaction, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), the fluorescent probe is covalently attached to the azide-labeled glycans. nih.gov This allows for the direct visualization of glycan distribution and dynamics on living cells via fluorescence microscopy. nih.govresearchgate.net This strategy provides a powerful tool for probing the roles of glycans in health and disease. nih.gov

Investigating Protein-Protein Interactions via Photo-Crosslinking

Identifying the transient and often weak interactions between proteins is a major challenge in biology. nih.gov Photo-crosslinking with aryl azide-containing compounds provides a robust method to capture these interactions in their native cellular environment. d-nb.infobiorxiv.org A 4-azidosulfanilamide derivative can be designed to bind to a specific "bait" protein. Upon UV irradiation, the azide group generates a reactive nitrene that covalently crosslinks the bait protein to any nearby "prey" proteins. thermofisher.comnih.gov

This method effectively freezes the protein-protein interaction, allowing the resulting covalently linked complex to be isolated and analyzed. researchgate.net The identity of the interacting partner can then be determined using techniques like mass spectrometry. biorxiv.org This approach is particularly powerful because it uses a "zero-length" crosslinker (the reactive group is part of the probe itself), providing high-resolution information about which proteins are in direct contact. nih.gov Photoreactive amino acids like p-azidophenylalanine (Azi) have been successfully used in this manner to map interaction networks within cells, demonstrating the utility of the aryl azide group for elucidating complex biological pathways. nih.govnih.gov

Mechanistic Studies of Enzyme Inhibition by 4-Azidosulfanilamide Derivatives

The sulfonamide group is a well-established pharmacophore found in a wide range of therapeutic agents. Derivatives of 4-azidosulfanilamide are being investigated as inhibitors of key enzymes, leveraging the sulfonamide core for binding while the azide provides a tool for further study or modification.

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They play crucial roles in physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. nih.govmdpi.com

Sulfonamides are the quintessential inhibitors of carbonic anhydrases. The primary mechanism of inhibition involves the deprotonated sulfonamide group (R-SO₂NH⁻) coordinating directly to the Zn²⁺ ion located in the active site of the enzyme. mdpi.comyoutube.com This binding displaces the zinc-bound water molecule/hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. youtube.com

Studies on azido-substituted benzenesulfonamides have shown that they are potent inhibitors of several human CA isoforms. acs.org Notably, these compounds can exhibit significant selectivity, potently inhibiting tumor-associated isoforms like hCA IX and hCA XII while being less active against cytosolic isoforms such as hCA I and hCA II. acs.org This selectivity is critical for developing targeted anticancer therapies.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by an Azido-Substituted Benzenesulfonamide Derivative Inhibition constants (Kᵢ) represent the concentration of the inhibitor required to decrease the enzyme activity by half. Lower values indicate higher potency. Data is illustrative of findings for this class of compounds.

| CA Isoform | Inhibition Constant (Kᵢ) in nM | Physiological Relevance |

|---|---|---|

| hCA I (cytosolic) | 85.5 | Widespread |

| hCA II (cytosolic) | 40.2 | Widespread, high activity |

| hCA IX (transmembrane) | 5.5 | Tumor-associated, hypoxia marker |

| hCA XII (transmembrane) | 1.2 | Tumor-associated |

Dihydrofolate Reductase Inhibition Studies

The folate biosynthetic pathway is essential for the synthesis of nucleic acids and certain amino acids, making it a key target for antimicrobial and anticancer drugs. nih.govnih.gov This pathway involves two critical enzymes that are often targeted by inhibitors: dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR). cnr.itresearchgate.net

DHPS is the target of sulfonamide drugs (sulfa drugs), which act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA). nih.govnih.gov

DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate and is inhibited by drugs like trimethoprim (B1683648) and methotrexate. nih.govmlsu.ac.inwikipedia.org

While sulfonamides directly target DHPS, there is significant research into developing compounds that can inhibit multiple points in the folate pathway, including DHFR. nih.gov Some studies have explored sulfonamide-containing compounds as potential DHFR inhibitors. nih.gov Although the primary role of the sulfanilamide scaffold is DHPS inhibition, its derivatives are being used as building blocks for novel antifolates designed to also interact with the active site of DHFR. nih.govnih.gov The development of such dual-action or hybrid inhibitors is a promising strategy to combat the emergence of drug resistance. nih.gov

Inhibition of Other Enzyme Classes (e.g., Tyrosinase, α-Glucosidase, α-Amylase, β-Amylase, β-Secretase, Acetylcholinesterase)

While the primary target of sulfonamides is dihydropteroate synthase (DHPS), the broader class of sulfonamide-containing compounds has been investigated for their inhibitory effects on a variety of other enzymes critical to different pathological conditions. Research into the specific inhibitory activity of 4-azidosulfanilamide against these enzymes is an emerging area.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. mdpi.comnih.govnih.govmdpi.com The mechanism of tyrosinase inhibitors can vary, with some acting as competitive inhibitors that bind to the enzyme's active site, while others are non-competitive. nih.gov Various natural and synthetic compounds, including some with structural similarities to intermediates in the melanin pathway, have been shown to inhibit tyrosinase. nih.gov Given the structural diversity of known tyrosinase inhibitors, the potential for 4-azidosulfanilamide to interact with this enzyme warrants further investigation.

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govfrontiersin.orgyoutube.com Alpha-amylase breaks down large polysaccharides into smaller oligosaccharides, which are then further hydrolyzed into glucose by α-glucosidase. frontiersin.org Inhibitors of these enzymes delay carbohydrate digestion and glucose absorption. nih.govyoutube.com A wide range of natural and synthetic compounds have been explored as inhibitors of α-glucosidase and α-amylase. nih.gov The inhibitory potential of 4-azidosulfanilamide against these enzymes remains to be specifically elucidated.

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govdrugs.com Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in this condition. nih.govresearchgate.net The active site of AChE has both an anionic and an esteratic subsite, which are targets for various inhibitors. nih.gov While numerous compounds have been identified as AChE inhibitors, the specific activity of 4-azidosulfanilamide in this context is an area for future research.

Exploration of Antimicrobial and Antiviral Mechanisms of Action

The antimicrobial properties of sulfonamides are well-established, and the introduction of an azido (B1232118) group in 4-azidosulfanilamide provides a chemical handle for further functionalization and mechanistic studies.

The primary mechanism of action for sulfonamide antimicrobials is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). nih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, a crucial step in the de novo synthesis of folic acid in bacteria. nih.govresearchgate.net Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids, and its depletion halts bacterial growth and replication. nih.gov

In Silico Evidence: Molecular docking studies have been instrumental in understanding the interaction between sulfonamides and the DHPS active site. These computational models predict that sulfonamides, including derivatives like 4-azidosulfanilamide, bind to the PABA-binding pocket of DHPS. nih.govresearchgate.netresearchgate.netiaea.orgnih.gov The structural similarity between sulfonamides and PABA allows them to act as competitive inhibitors. nih.gov A study on new azidosulfonamide–chalcone (B49325) derivatives revealed that these compounds successfully occupied the pterin-binding site of DHPS, suggesting a potential mechanism of action through enzyme inhibition. iaea.org

In Vitro Evidence: In vitro assays are essential for confirming the inhibitory activity predicted by in silico models. nih.govnih.govresearchgate.netresearchgate.net These assays typically measure the enzymatic activity of DHPS in the presence of varying concentrations of the inhibitor. While specific in vitro data for 4-azidosulfanilamide is not extensively available, studies on related sulfonamide derivatives have demonstrated their ability to inhibit DHPS activity. ptfarm.pl

Sulfonamides historically exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. However, the emergence of resistance has limited their clinical use. Research into novel sulfonamide derivatives, such as 4-azidosulfanilamide, aims to overcome these resistance mechanisms and restore broad-spectrum efficacy. Studies on synthesized 4-thiazolidinone (B1220212) derivatives containing a sulfanilamide moiety have shown selective activity against Bacillus cereus. ptfarm.pl Furthermore, some derivatives demonstrated better activity than the parent sulfanilamide against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans. ptfarm.pl

Table 1: In Vitro Antimicrobial Activity of a Sulfanilamide Derivative (1b)

| Microorganism | Standard Sulfanilamide (Sulfathiazole) MIC (mg/mL) | Derivative (1b) MIC (mg/mL) |

|---|---|---|

| S. aureus | >1 | 0.25 |

| E. coli | >1 | 0.5 |

| B. subtilis | >1 | 0.5 |

| C. albicans | >1 | 0.5 |

Data derived from a study on 4-thiazolidinone containing sulfanilamide derivatives. ptfarm.pl

The antiviral potential of sulfonamide derivatives has been an active area of research. nih.gov These compounds have been shown to inhibit various viral targets, including proteases, reverse transcriptases, and integrases, which are essential for viral replication. nih.gov For instance, some HIV protease inhibitors used in clinical settings contain a sulfonamide moiety. nih.gov The antiviral activity of sulfonamide derivatives has been demonstrated against a range of viruses, including human coronavirus, herpes simplex virus, and influenza virus. nih.gov The precise antiviral targets and inhibition pathways for 4-azidosulfanilamide are yet to be fully elucidated, but the existing research on related compounds suggests several plausible mechanisms.

Theoretical and Computational Investigations

Molecular Docking Studies of 4-Azidosulfanilamide Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. Studies on derivatives containing the core structures of 4-azidosulfanilamide, such as the sulfonamide and azido (B1232118) groups, have been performed against various biological targets.

For instance, molecular docking analyses have been conducted on 4-azido-1,2,3-triazole derivatives, which can be synthesized from azido precursors. These studies have used software like SwissADME to predict interactions with key proteins involved in drug metabolism and transport, such as Cytochrome P450 isoenzymes and P-glycoprotein. jomardpublishing.com The results from such predictive models help in assessing the drug-likeness of these compounds. jomardpublishing.com For example, the BOILED-Egg model, which predicts gastrointestinal absorption and brain penetration, has been used to evaluate these derivatives. jomardpublishing.com

In a study on 4-phthalimidobenzenesulfonamide derivatives, which share the sulfonamide moiety with 4-azidosulfanilamide, molecular docking was used to investigate their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov The docking results for the most potent inhibitor, compound 7 , revealed key interactions within both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

Similarly, docking studies on 2'-substituted triclosan (B1682465) derivatives against the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) target have shown how molecular interactions correlate with stability. usm.my The analysis identified the derivative 5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl) benzofuran-6-ol as having the most stable interaction based on its docking score. usm.my These studies exemplify how computational docking can guide the design of more potent and specific inhibitors by understanding the binding modes within a target's active site. usm.my

Table 1: Examples of Molecular Docking Studies on Related Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Biological Target | Key Findings | Computational Tool |

|---|---|---|---|

| 4-Azido-1,2,3-triazole derivatives | P-glycoprotein, Cytochrome P450 | Evaluated for drug metabolism and transport properties; not substrates for P-glycoprotein. | SwissADME |

| 4-Phthalimidobenzenesulfonamide derivatives | Acetylcholinesterase (AChE) | Most active compound interacts with both CAS and PAS of the enzyme. | MOE 2011.10 |

| 2'-Substituted triclosan derivatives | Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) | Identified most stable derivative based on docking score (-145.497 kcal/mol). | Molegro Virtual Docker |

Computational Analysis of Reaction Mechanisms and Energetics

Computational chemistry is crucial for elucidating the complex mechanisms and energy landscapes of chemical reactions involving the azido group of 4-azidosulfanilamide. Key reactions include 1,3-dipolar cycloadditions and nitrene formation.

1,3-Dipolar Cycloadditions: The azide (B81097) functional group is a classic 1,3-dipole that readily participates in cycloaddition reactions with various dipolarophiles, most notably alkynes, to form triazoles. researchgate.net Density Functional Theory (DFT) calculations have been extensively used to model these reactions. For example, a computational study on the 1,3-dipolar cycloaddition of azides with guanidine (B92328) modeled the formation of two regioisomeric tetrazoles. nih.gov Using the B3LYP/6-311+G(2d,p) level of theory, the study found that the reaction path involving the binding of the guanidine carbon to the terminal azide nitrogen had a high energy barrier (over 50 kcal/mol), suggesting the need for drastic reaction conditions. nih.gov

The distortion/interaction model, also known as the activation strain model, provides a framework for analyzing the activation barriers in cycloadditions. nih.gov This model partitions the activation energy into the energy required to distort the reactants into their transition state geometries (distortion energy) and the stabilizing interaction energy between the distorted molecules. nih.gov This analysis has been applied to predict the reactivity of various azides in bioorthogonal cycloadditions. nih.gov Computational studies on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) have also been performed using DFT. These studies indicate that the reaction proceeds via a stepwise mechanism and that a binuclear copper pathway is often energetically favored over a mononuclear one, with activation energies in toluene (B28343) calculated to be as low as 7.6 kcal/mol for certain ligands. rsc.org

Nitrene Formation: The azide group can also serve as a precursor to a highly reactive nitrene intermediate upon thermal or photochemical decomposition, with the extrusion of dinitrogen (N₂). Computational studies help to understand the formation and reactivity of these nitrenes. nih.gov Theoretical calculations on the photochemical formation of a nitrene from an iminoiodinane precursor showed that the reaction proceeds through an excited singlet state. nih.gov This excited state can then either relax to form a singlet nitrene or undergo intersystem crossing to a triplet state, which can then form the triplet nitrene. nih.gov DFT calculations (at the (U)M06-2X-D3/def2-SVP level of theory) are used to determine the Gibbs free energies of these pathways and to analyze the electronic properties of the resulting nitrene species. nih.gov Such analyses have shown that a nitrene radical anion possesses a higher electron density on the nitrogen atom compared to the corresponding triplet nitrene, leading to higher nucleophilicity. nih.gov

Table 2: Computational Energetics of Azide Reactions This table is interactive. You can sort and filter the data.

| Reaction Type | System Studied | Computational Method | Key Energetic Finding |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azide + Guanidine | SMD(chloroform)//B3LYP/6-311+G(2d,p) | Energy barrier > 50 kcal/mol for uncatalyzed reaction. |

| CuAAC (Binuclear Pathway) | Azide + Alkyne with diimine ligand | MN12-L/Def2-SVP | Activation energy of ~7.6 kcal/mol in toluene. |

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. researchgate.net Computational modeling is a cornerstone of modern SAR, linking structural modifications to changes in activity through quantitative models.

Computational SAR studies often integrate results from molecular docking with the analysis of various physicochemical properties. usm.my For example, in a study of triclosan derivatives, SAR analysis was supported by docking results, which showed that compounds with lower (more favorable) docking scores formed more stable complexes with the target protein. usm.my The study established that specific substitutions, such as chlorination and methoxylation on the benzofuran (B130515) moiety, enhanced the antimalarial activity of the derivatives. usm.my

The process involves altering or masking functional groups and testing the resulting analogue for activity. researchgate.net Computational tools can predict how these changes affect properties like lipophilicity (logP), molar refractivity, and the number of rotatable bonds, all of which influence a molecule's pharmacokinetic profile. usm.my For a series of 4-phthalimidobenzenesulfonamide derivatives, calculated logP values were used to predict their ability to cross the blood-brain barrier. nih.gov

By combining docking scores, interaction analyses, and calculated physicochemical properties, computational models can build a comprehensive SAR profile. This allows for the rational design of new derivatives with potentially improved potency and better drug-like properties, guiding synthetic efforts toward the most promising candidates.

Emerging Trends and Future Research Directions

Integration of 4-Azidosulfanilamide Chemistry with Advanced Technologies (e.g., Mass Spectrometry for Glycomics, Nanoparticles for Delivery)

The versatility of 4-azidosulfanilamide chemistry is amplified when combined with advanced analytical and delivery technologies. This integration is opening new avenues for research in glycomics and targeted therapeutic delivery.

Mass Spectrometry for Glycomics:

Glycosylation is a critical post-translational modification that influences protein function and cellular processes. frontiersin.orgescholarship.org Mass spectrometry (MS) has become an indispensable tool for the detailed structural analysis of glycans. frontiersin.orgnih.govresearchgate.net The use of 4-azidosulfanilamide derivatives as metabolic labels for glycans enables their subsequent detection and characterization by MS. nih.gov

Derivatization of glycans, for instance through reductive amination with a labeled compound, can enhance their detection in mass spectrometry. nih.gov This approach allows for more sensitive and detailed analysis of the glycome, providing insights into the role of glycosylation in health and disease. frontiersin.orgnih.gov

Table 1: Mass Spectrometry Techniques in Glycomics

| Technique | Description | Application in Glycomics |

|---|---|---|

| MALDI-TOF-MS | Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry is a soft ionization technique used for the analysis of large biomolecules. | Analysis of released glycans and glycopeptides. nih.gov |

| ESI-MS | Electrospray Ionization Mass Spectrometry is another soft ionization technique that is often coupled with liquid chromatography for the analysis of complex mixtures. | Characterization of intact glycoproteins and glycopeptides. nih.govresearchgate.net |

| LC-MS | Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Separation and identification of isomeric glycan structures. frontiersin.org |

Nanoparticles for Delivery:

Nanoparticles are emerging as powerful tools for the targeted delivery of therapeutic and diagnostic agents. nih.govresearchgate.net Their small size and tunable surface properties allow for enhanced bioavailability and site-specific accumulation. nih.govfrontiersin.org 4-Azidosulfanilamide and its derivatives can be incorporated into nanoparticle-based drug delivery systems to facilitate targeted delivery and controlled release. researchgate.netnih.gov

The surface of nanoparticles can be functionalized with azido (B1232118) groups, allowing for the attachment of targeting ligands or therapeutic molecules through click chemistry. nih.gov This approach is being explored for the development of novel cancer therapies and diagnostic imaging agents. nih.govresearchgate.net

Novel Catalyst Development and Reaction Condition Optimization for Azide (B81097) Reactivity

The efficiency of azide-based bioorthogonal reactions is highly dependent on the catalyst and reaction conditions. nih.gov While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used, the potential toxicity of copper has driven the search for alternative catalysts and catalyst-free reaction systems. nih.gov

Current research is focused on the development of transition metal catalysts with improved biocompatibility and catalytic efficiency. nih.gov Additionally, strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a catalyst, is a promising alternative for in vivo applications. researchgate.net Optimization of reaction conditions, such as solvent, temperature, and pH, is also crucial for maximizing the yield and specificity of these reactions in biological systems.

Expansion of Azidosulfanilamide Scaffolds for Multitargeting Approaches in Chemical Biology

The structural scaffold of 4-azidosulfanilamide provides a versatile platform for the design of multifunctional probes for chemical biology. nih.gov By modifying the sulfanilamide (B372717) core, researchers can develop molecules with multiple targeting capabilities.

For example, an azidosulfanilamide derivative could be designed to simultaneously bind to a specific protein and a particular cellular organelle. The azide group would then allow for the attachment of a fluorescent reporter or a therapeutic agent. This multitargeting approach has significant potential for the development of more sophisticated tools for studying complex biological systems and for the design of novel therapeutics. nih.gov

Opportunities in Materials Science through Photo-Click and Bioorthogonal Strategies

The principles of bioorthogonal chemistry, particularly those involving azide-alkyne cycloadditions, are finding increasing application in materials science. umich.edu "Photo-click" chemistry, which uses light to trigger the reaction, offers precise spatial and temporal control over material functionalization and synthesis. nih.govnih.gov

4-Azidosulfanilamide and other azide-containing molecules can be used to modify surfaces, create functional polymers, and assemble complex nanomaterials. umich.edunih.gov The ability to pattern surfaces with specific chemical functionalities has applications in areas such as biosensor development, tissue engineering, and microfabrication. nih.gov

Table 2: Applications of Photo-Click Chemistry in Materials Science

| Application | Description |

|---|---|

| Surface Functionalization | Creation of patterned surfaces with specific chemical and biological properties. nih.gov |

| Polymer Synthesis and Cross-linking | Synthesis of well-defined polymers and hydrogels with controlled architectures. nih.gov |

| Bioconjugation | Attachment of biomolecules to surfaces or other materials for biosensor and biomedical applications. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Azidosulfanilamide, and how can researchers ensure purity and yield?

- Methodological Answer : Synthesis typically involves diazotization of sulfanilamide followed by azide substitution. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of sulfanilamide to sodium nitrite in acidic conditions (HCl, 0–5°C) to minimize side reactions .

- Purification : Post-reaction, purify via recrystallization in ethanol-water (70:30 v/v) and validate purity using HPLC (C18 column, acetonitrile-phosphate buffer mobile phase) .

- Yield Optimization : Monitor reaction temperature rigorously; deviations >5°C reduce yields by ~20% due to competing hydrolysis .

Q. How should 4-Azidosulfanilamide be stored to maintain stability, and what analytical methods detect degradation?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under argon to prevent photodegradation and hydrolysis. Avoid aqueous solutions unless buffered at pH 6–7 .

- Degradation Analysis : Use UV-Vis spectroscopy (λ = 260 nm for azide absorbance) and TLC (silica gel, chloroform-methanol 9:1) to monitor breakdown products. Quantify degradation rates using Arrhenius plots for shelf-life estimation .

Q. What are the primary applications of 4-Azidosulfanilamide in biochemical assays?

- Methodological Answer : It is widely used as a photoaffinity labeling agent. Example protocol:

- Target Binding : Incubate with target proteins (e.g., folate receptors) in PBS (pH 7.4) for 30 min.

- Crosslinking : UV-irradiate (365 nm, 10 min) to activate the azide group.

- Validation : Use SDS-PAGE with Coomassie staining and Western blotting to confirm covalent binding .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on 4-Azidosulfanilamide’s binding specificity?

- Methodological Answer : Contradictions often arise from variable photoactivation conditions or non-specific interactions. Mitigation strategies:

- Control Experiments : Include UV-only and azide-free controls to isolate non-specific binding .

- Competitive Binding Assays : Pre-incubate with excess sulfanilamide to block specific sites; measure residual binding via fluorescence quenching .

- Statistical Analysis : Apply ANOVA to compare binding affinities across experimental groups, with post-hoc Tukey tests to identify outliers .

Q. What advanced techniques optimize 4-Azidosulfanilamide’s use in in vivo studies while minimizing toxicity?

- Methodological Answer :

- Dosage Calibration : Conduct dose-response curves in model organisms (e.g., murine models) using LC-MS to track metabolite accumulation .

- Toxicity Screening : Measure hepatic enzyme levels (ALT, AST) and renal biomarkers (creatinine) post-administration. Correlate findings with histopathological analysis .

- Delivery Systems : Encapsulate in PEGylated liposomes to enhance bioavailability and reduce off-target effects .

Q. How should researchers address discrepancies in reported quantum yields for 4-Azidosulfanilamide’s photolytic activation?

- Methodological Answer : Discrepancies stem from varying light sources and solvent systems. Standardization steps:

- Light Source Calibration : Use a radiometer to measure UV intensity (mW/cm²) and ensure consistent irradiation .

- Solvent Screening : Test quantum yields in buffered vs. non-buffered systems; phosphate buffers (pH 7.4) show ~15% higher efficiency than Tris-based buffers .

- Data Normalization : Express yields relative to a reference compound (e.g., benzophenone) to enable cross-study comparisons .

Methodological Tables

Table 1 : Common solvents and stability of 4-Azidosulfanilamide

| Solvent | Stability (25°C, 24h) | Degradation Products Detected |

|---|---|---|

| Ethanol | >95% | None |

| PBS (pH 7.4) | 80% | Sulfanilamide, N₂ gas |

| DMSO | 90% | Trace sulfonic acid derivatives |

| Data derived from . |

Table 2 : Statistical tests for analyzing binding affinity data

| Test | Use Case | Reference |

|---|---|---|

| Student’s t-test | Comparing two experimental groups | |

| ANOVA | Multi-group variance analysis | |

| Tukey HSD | Post-hoc outlier identification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.